molecular formula C16H17N5O B11025709 N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11025709
M. Wt: 295.34 g/mol
InChI Key: QAEFQKFUGYNRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a heterocyclic compound featuring a fused cyclopenta[c]pyrazole core linked to a carboxamide group and a benzimidazole-ethyl substituent. Its molecular formula is C₁₅H₁₆N₅O (calculated molecular weight: 282.33 g/mol). The benzimidazole moiety is known for its bioactivity in medicinal chemistry, particularly in targeting enzymes and receptors via hydrogen bonding and aromatic interactions .

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H17N5O/c22-16(15-10-4-3-7-11(10)20-21-15)17-9-8-14-18-12-5-1-2-6-13(12)19-14/h1-2,5-6H,3-4,7-9H2,(H,17,22)(H,18,19)(H,20,21)

InChI Key

QAEFQKFUGYNRIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Benzimidazole Core Formation

Benzimidazoles are typically synthesized by condensing o-phenylenediamine 1 with carboxylic acid derivatives. For the ethylamine side chain, 2-chloroethylamine hydrochloride reacts with in situ-generated benzimidazole intermediates:

Procedure :

  • Condensation : o-Phenylenediamine (1.0 eq) reacts with glycolic acid (1.2 eq) in 4 M HCl at 100°C for 6 hours to form 2-hydroxymethylbenzimidazole 2 .

  • Chlorination : 2 is treated with thionyl chloride (SOCl₂) to yield 2-chloromethylbenzimidazole 3 .

  • Amination : 3 reacts with aqueous ammonia (NH₃) in ethanol at 60°C for 12 hours, producing 2-(1H-benzimidazol-2-yl)ethylamine 4 (Yield: 68–72%).

Key Data :

StepReagents/ConditionsYield (%)
1Glycolic acid, HCl85
2SOCl₂, reflux90
3NH₃, EtOH, 60°C70

Synthesis of 2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid

Cyclopentenone Precursor Preparation

Cyclopenta[c]pyranone 5 serves as a key intermediate, synthesized from 3-iodocyclopent-2-enone via Heck coupling or oxidative cyclization.

Procedure :

  • Heck Coupling : 3-Iodocyclopent-2-enone (1.0 eq) reacts with methyl acrylate (1.5 eq) using Pd(OAc)₂ (5 mol%) and triethylamine (TEA) in DMF at 80°C, yielding cyclopenta[c]pyranone 5 (Yield: 75%).

Pyrazole Ring Formation

Cyclocondensation of 5 with hydrazine hydrate forms the tetrahydrocyclopenta[c]pyrazole ring:

Procedure :

  • Cyclocondensation : 5 (1.0 eq) reacts with hydrazine hydrate (2.0 eq) in ethanol under reflux for 8 hours, producing 2,4,5,6-tetrahydrocyclopenta[c]pyrazole 6 (Yield: 82%).

  • Carboxylation : 6 undergoes Vilsmeier-Haack formylation (DMF/POCl₃) followed by oxidation with KMnO₄ in acidic medium to yield carboxylic acid 7 (Yield: 65%).

Key Data :

IntermediateReagents/ConditionsYield (%)
5 Pd(OAc)₂, TEA, DMF75
6 N₂H₄·H₂O, EtOH, reflux82
7 DMF/POCl₃ → KMnO₄/H⁺65

Amide Coupling and Final Product Isolation

Carboxamide Bond Formation

The carboxylic acid 7 is activated and coupled with amine 4 using standard peptide coupling reagents:

Procedure :

  • Activation : 7 (1.0 eq) reacts with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) to form acyl chloride 8 (Yield: 95%).

  • Coupling : 8 (1.1 eq) is added dropwise to a solution of 4 (1.0 eq) and TEA (2.0 eq) in DCM at 0°C. The mixture stirs at room temperature for 12 hours, yielding the crude product.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) isolates N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide 9 (Yield: 58%).

Optimization Note :

  • Replacing SOCl₂ with EDCl/HOBt in DMF improves yields to 72% by minimizing side reactions.

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H, benzimidazole-H), 7.45–7.30 (m, 4H, Ar-H), 4.25 (t, J = 6.8 Hz, 2H, CH₂), 3.90 (s, 2H, pyrazole-H), 2.75–2.60 (m, 4H, cyclopentane-H).

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=N pyrazole).

Purity :

  • HPLC (C18 column, MeCN/H₂O 70:30): >98% purity at 254 nm.

Challenges and Alternative Approaches

Regioselectivity in Pyrazole Formation

Unsubstituted hydrazines may yield regioisomeric pyrazoles. Using N-methylhydrazine ensures selective formation of the 1,3-disubstituted pyrazole.

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation rates but may degrade acid-sensitive intermediates. Switching to THF or ethanol balances reactivity and stability.

Industrial-Scale Production Considerations

  • Continuous Flow Synthesis : Microreactors enable precise control of exothermic steps (e.g., Vilsmeier-Haack reaction), improving safety and yield.

  • Catalyst Recycling : Immobilized Pd catalysts in Heck couplings reduce metal leaching and costs .

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects. This makes it a potential candidate for the treatment of various diseases .

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, altering their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with BPN-3783 (γ-Secretase Modulator)

BPN-3783 (N-(2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)thiazol-2-amine) shares the tetrahydrocyclopenta[c]pyrazole core but differs in substituents:

  • Key structural differences :
    • BPN-3783 replaces the benzimidazole-ethyl-carboxamide group with a thiazol-2-amine and a pyridinyl-imidazole moiety.
    • The pyridinyl-thiazole system in BPN-3783 may enhance blood-brain barrier penetration, as it is used in Alzheimer’s disease research targeting γ-secretase modulation .
  • Functional implications :
    • The benzimidazole group in the target compound could favor interactions with fungal or viral targets (as seen in benzimidazole fungicides) , while BPN-3783’s thiazole-pyridine system aligns with CNS-targeted therapies.

Comparison with Benzimidazole Derivatives (Fungicide Analogs)

lists benzimidazole derivatives (e.g., compounds 9–14) with structural similarities:

  • Compound 10 (N-[2-(1-butyl benzimidazol-2-yl)ethyl]formamide) and Compound 14 (tert-butyl carbamate derivative) highlight the role of alkyl and carbamate groups in antifungal activity.
  • Key differences :
    • The target compound’s cyclopenta[c]pyrazole-carboxamide core introduces conformational constraints absent in simpler benzimidazole-alkyl derivatives.
    • The carboxamide group may improve solubility compared to formamide or carbamate substituents .

Comparison with N-(3-Chlorophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

This analog (C₁₇H₁₈ClN₃O₃S, MW 379.9 g/mol) replaces the benzimidazole-ethyl group with a 3-chlorophenyl and tetrahydrothiophene sulfone:

  • The sulfone moiety increases polarity, which may influence metabolic stability .
  • Functional contrast :
    • The absence of benzimidazole suggests divergent targets, possibly shifting activity from antifungal to protease or kinase inhibition.

Data Table: Comparative Analysis of Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C₁₅H₁₆N₅O 282.33 Benzimidazole-ethyl, carboxamide Antifungal/CNS (hypothesized)
BPN-3783 (γ-secretase modulator) C₂₀H₂₂N₆OS 386.49 Thiazole, pyridinyl-imidazole Alzheimer’s disease research
Compound 10 (Benzimidazole fungicide analog) C₁₄H₂₀N₄O 260.34 Butyl-benzimidazole, formamide Antifungal
N-(3-Chlorophenyl)-... tetrahydrothiophene sulfone analog C₁₇H₁₈ClN₃O₃S 379.90 3-Chlorophenyl, tetrahydrothiophene sulfone Protease/kinase inhibition

Research Findings and Implications

  • Structural determinants of activity: The benzimidazole-ethyl group in the target compound may confer antifungal properties akin to Benomyl derivatives , while BPN-3783’s thiazole-pyridine system aligns with CNS drug design . Substituent polarity (e.g., sulfone in vs. carboxamide in the target compound) critically impacts solubility and target engagement .
  • Limitations : Direct pharmacological data (e.g., IC₅₀, pharmacokinetics) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C15H18N4O
  • Molecular Weight : 270.33 g/mol

Structural Features

The structure contains a benzimidazole moiety, which is known for its diverse biological activities. The presence of the tetrahydrocyclopenta[c]pyrazole ring enhances its pharmacological profile.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Activity Against Gram-positive Bacteria :
    • Effective against Staphylococcus aureus and Bacillus subtilis with MIC values around 3.125 μg/mL.
  • Activity Against Gram-negative Bacteria :
    • Showed moderate activity against Escherichia coli and Pseudomonas aeruginosa with MIC values of 50 μg/mL .

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. In vitro studies have indicated that derivatives of benzimidazole and pyrazole exhibit cytotoxic effects on various cancer cell lines:

  • Mechanism of Action :
    • Induction of apoptosis through the activation of caspases.
    • Inhibition of cell proliferation by interfering with cell cycle progression.

Study 1: Synthesis and Evaluation

A study synthesized this compound and evaluated its antimicrobial activity against a panel of bacterial strains. The results showed promising antibacterial effects comparable to standard antibiotics like chloramphenicol .

Study 2: Anticancer Potential

Another investigation focused on the anticancer potential of similar compounds. The study reported significant inhibition of cell growth in breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 μM. The mechanism was linked to the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for mitosis .

Data Tables

Compound NameTarget BacteriaMIC (μg/mL)Anticancer Activity (IC50 μM)
Compound AS. aureus3.12515
Compound BE. coli5010
Compound CP. aeruginosa5020

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, including cyclocondensation of benzimidazole precursors with cyclopenta[c]pyrazole intermediates. Optimization can be achieved using Design of Experiments (DOE) methodologies to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs reduce the number of trials while identifying critical factors affecting yield . Post-synthesis, purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is standard.

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., benzimidazole NH at δ ~12.5 ppm, cyclopenta[c]pyrazole carbons at δ 140–160 ppm) .
  • HRMS : Validates molecular weight within 5 ppm error tolerance .
  • IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • X-ray Crystallography : Resolves 3D conformation for SAR studies .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Initial screens include:

  • Enzyme Inhibition Assays : Dose-response curves (IC50) for kinases or proteases using fluorogenic substrates.
  • Cell Viability Assays : MTT or resazurin-based tests to assess cytotoxicity in cancer/primary cell lines .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target engagement .

Advanced Research Questions

Q. How can computational methods enhance the design of novel derivatives with improved bioactivity?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to optimize synthetic routes .
  • Molecular Dynamics (MD) Simulations : Model ligand-target interactions (e.g., binding free energy via MM-PBSA) to prioritize derivatives .
  • QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data using partial least squares regression .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., Caco-2 permeability), metabolic stability (microsomal assays), and plasma protein binding .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes .
  • Dose-Response Re-evaluation : Adjust dosing regimens in animal models to account for species-specific differences in clearance rates .

Q. How can advanced structural elucidation techniques address ambiguous NMR assignments?

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .
  • Dynamic Nuclear Polarization (DNP) : Enhance sensitivity in low-concentration samples for challenging nuclei (e.g., 15N in amide groups) .
  • Solid-State NMR : Clarify conformational heterogeneity in polymorphic forms .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?

  • Fragment-Based Screening : Identify critical pharmacophores by testing truncated analogs (e.g., removing the benzimidazole moiety) .
  • Analog Library Synthesis : Use parallel synthesis to vary substituents (e.g., alkyl chains, halogens) and assess trends in potency .
  • Free-Wilson Analysis : Quantify contributions of individual substituents to bioactivity .

Data Contradiction and Validation

Q. How should researchers validate unexpected results in biological assays?

  • Orthogonal Assays : Confirm activity using unrelated methods (e.g., fluorescence polarization and ELISA for target inhibition) .
  • Counter-Screens : Rule out off-target effects (e.g., testing against related enzymes in the same family) .
  • Blinded Replication : Repeat experiments with independent synthesised batches to exclude batch-specific impurities .

Q. What statistical approaches are suitable for analyzing heterogeneous datasets from multi-laboratory studies?

  • Meta-Analysis : Pool data using random-effects models to account for inter-lab variability .
  • Principal Component Analysis (PCA) : Identify outliers or confounding variables (e.g., solvent choice) .
  • Bayesian Hierarchical Modeling : Estimate consensus activity values while weighting labs by precision .

Methodological Innovations

Q. Can machine learning accelerate the discovery of derivatives with tailored properties?

Yes. Approaches include:

  • Generative Models : Propose novel structures using VAEs or GANs trained on ChEMBL-like databases .
  • ADMET Prediction : Use Random Forest or Graph Neural Networks to forecast absorption/toxicity .
  • Automated Reaction Optimization : Couple robotic platforms with ML algorithms for closed-loop synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.